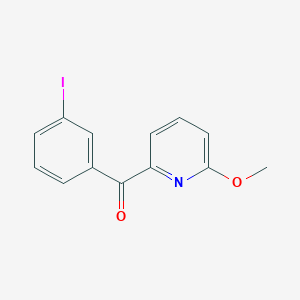

2-(3-Iodobenzoyl)-6-methoxypyridine

描述

Structure

2D Structure

属性

IUPAC Name |

(3-iodophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKRNPCURVXYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 3 Iodobenzoyl 6 Methoxypyridine

Reactivity of the Iodine Substituent

The carbon-iodine bond on the phenyl ring is a focal point of reactivity. Aryl iodides are well-established as highly effective substrates in a variety of transformations due to the polarizability of iodine and its ability to function as an excellent leaving group. fiveable.me

The iodine atom makes the molecule an ideal candidate for numerous transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. The general mechanism involves the oxidative addition of the aryl iodide to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

The high reactivity of the C-I bond allows for selective functionalization at this position, even in the presence of other potential reaction sites. For instance, iodine's participation in oxidative cross-coupling reactions can facilitate the construction of highly conjugated systems under mild conditions. rsc.org This approach is often more efficient and sustainable than traditional synthetic methods. rsc.org Research on related heterocyclic systems has demonstrated the feasibility of performing multiple, regioselective cross-coupling reactions on a single scaffold, highlighting the versatility of halogenated intermediates in building molecular complexity. nih.gov

Table 1: Potential Cross-Coupling Reactions at the Iodine Position

| Reaction Name | Coupling Partner | Product Type | Catalyst Example |

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl Compound | Pd(PPh₃)₄ |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | PdCl₂(PPh₃)₂, CuI |

| Heck Coupling | Alkene | Aryl-alkene | Pd(OAc)₂ |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-amine | Pd₂(dba)₃, BINAP |

| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Biaryl Compound | Pd(PPh₃)₄ |

The iodine atom serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. fiveable.me Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups can activate the ring for such substitutions. wikipedia.org In 2-(3-Iodobenzoyl)-6-methoxypyridine, the benzoyl group acts as a moderate electron-withdrawing activator.

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing carbonyl group. lumenlearning.com

Elimination: The leaving group (iodide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

Aryl iodides are highly susceptible to this type of reaction due to the ability of iodine to accommodate a negative charge and act as a good leaving group. fiveable.me The rate of reaction increases with the electronegativity of the leaving group and the strength of the electron-withdrawing substituents on the ring. wikipedia.org

The iodine atom in an aryl iodide can be oxidized from its standard monovalent state to form stable polyvalent compounds, typically featuring trivalent I(III) or pentavalent I(V) iodine. nih.gov These are known as hypervalent iodine compounds. princeton.edu The chemistry of these species is characterized by the electrophilic nature of the iodine center and the exceptional leaving group ability of the associated phenyliodonio group. princeton.edu

The formation of a hypervalent iodine species from this compound would involve oxidation using reagents like peroxy acids or dimethyldioxirane. This creates a hypervalent center, often with a pseudotrigonal bipyramidal geometry, where ligands can be exchanged. princeton.eduvdoc.pub The reactivity of these hypervalent iodine reagents is driven by the favorable reduction of the iodine back to its monovalent state via reductive elimination. princeton.edu

These reagents are powerful tools in synthesis, capable of mediating a wide range of transformations, including oxidative couplings and functional group transfers, often outperforming traditional heavy-metal reagents without the associated toxicity. nih.govbeilstein-journals.org For example, the oxidation of related N-(2-iodobenzoyl) derivatives has been shown to produce stable hypervalent iodine macrocycles. vdoc.pub

Reactivity of the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring, influenced by the ring nitrogen and the methoxy (B1213986) substituent, possesses its own distinct reactivity. The nitrogen atom makes the ring electron-deficient compared to benzene (B151609), predisposing it to nucleophilic attack. The 6-methoxy group, being an electron-donating group, can modulate this reactivity.

Dearomatization involves the disruption of the pyridine's aromatic system to form non-aromatic products. This can be achieved when the pyridine ring is made sufficiently electrophilic. nih.govnih.gov Highly electrophilic pyridines can react with various nucleophiles or dienes, resulting in the loss of aromaticity. nih.gov In the case of this compound, the electron-withdrawing 2-benzoyl group enhances the electrophilicity of the pyridine ring, making it susceptible to dearomatizing transformations despite the electron-donating effect of the 6-methoxy group. Reactions with certain C-nucleophiles or participation in [4+2] cycloadditions can lead to stable dearomatized adducts. nih.govnih.gov

The electron-deficient nature of the pyridine ring facilitates nucleophilic addition reactions. Highly reactive pyridines, particularly those activated by electron-withdrawing groups, can readily add nucleophiles without the need for a catalyst. nih.gov Research on related isoxazolo[4,3-b]pyridines has shown that strong C-nucleophiles, such as 1,3-dicarbonyl compounds and electron-rich arenes, can add to the pyridine ring to form stable 1,4-adducts (also known as 1,4-dihydropyridines). nih.gov

For this compound, nucleophilic attack is expected at the positions ortho or para to the ring nitrogen (positions 2, 4, and 6). The 2- and 6-positions are electronically activated, but the substituents at these positions direct the regioselectivity. The 2-benzoyl group would strongly favor attack at the 4- and 6-positions. Given that the 6-position is occupied by the methoxy group, 1,4-addition (attack at the 4-position) is a highly probable pathway for suitable nucleophiles, leading to a dearomatized dihydropyridine (B1217469) intermediate.

Table 2: Examples of Nucleophiles for Addition to Activated Pyridine Rings

| Nucleophile Type | Specific Example | Product Type |

| C-Nucleophiles | 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) | 1,4-Adduct |

| π-Excessive Arenes | Indole, Pyrrole | 1,4-Adduct |

| Dienes | 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloadduct |

| Organometallics | Grignard Reagents (RMgX) | 1,2- or 1,4-Adduct |

Activation of Pyridine for Functionalization

The pyridine nitrogen can be activated to facilitate further functionalization. While specific studies on N-sulfonylation of this compound are not prevalent, the general reactivity of pyridines suggests this is a feasible transformation.

Another significant pathway involves the formation of alkylidene dihydropyridine intermediates . These intermediates can be generated through the dearomatization of the pyridine ring. Such species are valuable in synthetic chemistry, as demonstrated in model studies for the synthesis of bis(piperidine) alkaloids like xestoproxamine C, where an alkylidene dihydropyridine was a key intermediate. nih.gov

Reactivity of the Methoxy Group

Potential for Demethylation or Further Functionalization

The methoxy group can be a site for further chemical modification. Demethylation is a common transformation for methoxy-substituted aromatic compounds. For instance, in the synthesis of the Lycopodium alkaloid lycoposerramine R, a methoxypyridine moiety was demethylated in the final step using sodium ethanethiolate (NaSEt) to reveal a pyridone. nih.gov Various reagents and conditions can be employed for O-demethylation, including Lewis acids like aluminum chloride (AlCl₃) in a suitable solvent such as nitrobenzene. google.com

Carbonyl Group Reactivity

The carbonyl group of the benzoyl moiety is a primary center for chemical reactions, particularly nucleophilic attack.

Nucleophilic Attack at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and thus susceptible to attack by nucleophiles. This is a fundamental reaction of ketones and aldehydes. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl group can be influenced by the electronic properties of the attached pyridine and iodophenyl rings. The use of 2-pyridyl organometallic reagents in cross-coupling reactions highlights the challenges and importance of reactions involving pyridine-substituted carbonyl compounds. nih.gov Reactions of related compounds, such as 2-(chloroseleno)benzoyl chloride, with various nucleophiles demonstrate the competition between different reactive sites within a molecule. researchgate.net

Keto-Enol Tautomerism Considerations

Like other carbonyl compounds with α-hydrogens, this compound has the potential to exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.orglibretexts.orgKeto-enol tautomerism involves the interconversion between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group and a carbon-carbon double bond). libretexts.org The position of this equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. nih.gov While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as conjugation and aromaticity. masterorganicchemistry.com The formation of enolates, the conjugate base of the enol form, is a key step in many reactions of carbonyl compounds. libretexts.org The presence of tautomers is a significant consideration in the development of pharmaceutical agents, as different tautomers can exhibit different biological activities. frontiersin.org

Theoretical and Computational Investigations of 2 3 Iodobenzoyl 6 Methoxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its behavior at the atomic level. For a molecule like 2-(3-Iodobenzoyl)-6-methoxypyridine, DFT calculations would be instrumental in understanding its stability, reactivity, and potential interactions.

Electronic Structure Analysis (e.g., HOMO-LUMO, Electrostatic Potential)

The electronic structure of a molecule dictates its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) surface is another critical tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms and the iodine atom's σ-hole, indicating sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For this compound, this could be applied to understand its synthesis, degradation, or its interaction with biological targets. For instance, modeling could elucidate the mechanism of a nucleophilic substitution reaction at the pyridine (B92270) ring, a common reaction type for such compounds.

Modeling of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry of a compound, including its crystal packing and its binding to other molecules.

Hydrogen Bonding Networks

Hydrogen bonds are another critical type of non-covalent interaction. In the case of this compound, while it does not have strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor through its oxygen and nitrogen atoms. It could potentially form C-H···O or C-H···N hydrogen bonds with other molecules, including solvents or other molecules of the same compound. Computational analysis can identify the presence and strength of these hydrogen bonding networks, which play a vital role in the molecule's physical properties and its interactions in a biological context.

π-Stacking Interactions

π-stacking interactions are crucial non-covalent forces that influence the supramolecular assembly and crystal packing of aromatic compounds. In the case of this compound, these interactions would primarily occur between the pyridine and the iodobenzoyl rings of adjacent molecules. The nature and strength of these interactions are governed by the distribution of electron density in the aromatic systems.

Computational studies on similar aromatic and heteroaromatic systems have demonstrated that density functional theory (DFT) calculations are effective in analyzing and quantifying π-stacking interactions. rsc.orgrsc.org These studies often employ methods like the quantum theory of "atoms-in-molecules" (QTAIM) and noncovalent interaction plot (NCIPlot) to characterize the nature of these interactions. rsc.org For pyridine-containing structures, it has been shown that electron correlation must be included in calculations to accurately model the stability of π-stacked dimers and trimers. researchgate.net

The presence of an electron-donating methoxy (B1213986) group on the pyridine ring and an electron-withdrawing iodine atom and carbonyl group on the benzoyl ring would likely induce a complementary electronic character between the two rings. This electronic disparity can lead to favorable donor-acceptor π-stacking interactions, which are generally stronger than the π-stacking observed between identical aromatic rings. rsc.org It is anticipated that the most stable π-stacking arrangement would be a displaced or parallel-displaced conformation to minimize electrostatic repulsion. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the characterization of novel compounds.

The vibrational frequencies of this compound can be predicted using DFT calculations, often with the B3LYP functional and a suitable basis set. documentsdelivered.comresearchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. researchgate.net

Based on studies of related molecules like 2-chloro-6-methoxypyridine (B123196) and other substituted benzaldehydes, the following vibrational modes are expected for this compound documentsdelivered.comnih.gov:

C=O Stretching: A strong band in the FT-IR spectrum is expected in the range of 1650-1680 cm⁻¹ for the benzoyl carbonyl group.

Aromatic C=C and C=N Stretching: These vibrations for the pyridine and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region. scirp.org

C-O-C Stretching: The stretching of the methoxy group ether linkage is anticipated to produce a noticeable band around 1250 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration is expected to be found in the lower frequency region, typically around 500-600 cm⁻¹.

CH₃ Vibrations: The methoxy group's methyl C-H stretching and bending modes would also be present.

Below is a table of predicted key vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3100 | Weak to Medium |

| Carbonyl (C=O) Stretch | 1665 | Strong |

| Aromatic Ring (C=C/C=N) Stretch | 1580, 1560, 1470 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1255 | Strong |

| C-O-C Symmetric Stretch | 1030 | Medium |

| C-I Stretch | 540 | Medium |

Note: These are predicted values based on typical ranges for similar functional groups and should be confirmed by experimental data.

The prediction of NMR chemical shifts is a powerful tool in structural elucidation. Machine learning models and DFT-based methods, such as the GIAO (Gauge-Including Atomic Orbital) method, are commonly used for this purpose. rsc.orgnih.gov

For this compound, the following ¹H and ¹³C NMR chemical shifts can be anticipated:

¹H NMR: The protons on the pyridine ring will be influenced by the electron-donating methoxy group, likely shifting them upfield compared to unsubstituted pyridine. The protons on the iodobenzoyl ring will show characteristic aromatic splitting patterns, with the proton ortho to the iodine atom being significantly deshielded. The methoxy protons will appear as a singlet, typically around 3.9-4.0 ppm.

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. The carbon attached to the iodine atom will be significantly shielded due to the heavy atom effect. The carbon atoms of the pyridine ring will be influenced by the methoxy and benzoyl substituents. The methoxy carbon itself is expected around 55 ppm. researchgate.net

A table of predicted ¹³C and ¹H NMR chemical shifts is provided below for illustrative purposes.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 194.5 |

| Pyridine C2 | 163.8 |

| Pyridine C6 | 164.2 |

| Pyridine C4 | 139.0 |

| Pyridine C3, C5 | 110-118 |

| Benzoyl C1' (ipso to C=O) | 138.0 |

| Benzoyl C3' (ipso to I) | 95.0 |

| Other Benzoyl Carbons | 128-135 |

| OCH₃ | 55.2 |

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H4 | 7.80 | t |

| Pyridine H3, H5 | 6.80-7.20 | d |

| Benzoyl Protons | 7.40-8.10 | m |

| OCH₃ | 3.95 | s |

Note: These predicted values are for illustrative purposes and are based on data for analogous structures. Actual experimental values may vary.

Advanced Spectroscopic Characterization Techniques for 2 3 Iodobenzoyl 6 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers precise information about the number and electronic environment of hydrogen atoms in a molecule. In the case of 2-(3-Iodobenzoyl)-6-methoxypyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on both the iodobenzoyl and methoxypyridine rings, as well as the methoxy (B1213986) group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the iodine atom and the carbonyl group, and the electron-donating effect of the methoxy group.

Detailed analysis of a related compound, (2-methoxyphenyl)(pyridin-2-yl)methanone, reveals characteristic shifts that can be extrapolated. The pyridyl protons typically appear in the downfield region (δ 7.5-8.7 ppm), while the methoxy protons present as a singlet further upfield (around δ 3.9 ppm). The protons on the benzoyl ring would exhibit shifts influenced by the iodine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Please note that the following table is a predictive representation based on analogous structures, as specific experimental data for this exact compound is not publicly available in the searched literature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine (B92270) H-3 | 7.0 - 7.2 | d |

| Pyridine H-4 | 7.8 - 8.0 | t |

| Pyridine H-5 | 7.4 - 7.6 | d |

| Benzoyl H-2 | 8.2 - 8.4 | d |

| Benzoyl H-4 | 7.9 - 8.1 | dd |

| Benzoyl H-5 | 7.2 - 7.4 | t |

| Benzoyl H-6 | 7.7 - 7.9 | d |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methoxy carbon. The carbonyl carbon signal would be significantly downfield (typically 190-200 ppm). The carbon bearing the iodine atom would also have a characteristic shift.

In a study on the modular synthesis of benzoylpyridines, ¹³C NMR was used to confirm the structure of various derivatives. For a similar ketone, the carbonyl carbon was observed at δ 194.5 ppm, while the aromatic carbons ranged from δ 124.1 to 153.2 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Please note that the following table is a predictive representation based on analogous structures, as specific experimental data for this exact compound is not publicly available in the searched literature.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 192 - 196 |

| Pyridine C-2 | 162 - 165 |

| Pyridine C-6 | 152 - 155 |

| Pyridine C-4 | 137 - 140 |

| Pyridine C-3 | 118 - 121 |

| Pyridine C-5 | 110 - 113 |

| Benzoyl C-1 | 138 - 141 |

| Benzoyl C-3 | 93 - 96 |

| Benzoyl C-2, C-4, C-5, C-6 | 128 - 142 |

| Methoxy (-OCH₃) | 53 - 56 |

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for assigning the protons on the pyridine and iodobenzoyl rings.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for connecting fragments of a molecule. For instance, an HMBC experiment on this compound would show a correlation between the methoxy protons and the C-6 carbon of the pyridine ring, confirming the position of the methoxy group. It would also show correlations between the protons on the benzoyl ring and the carbonyl carbon, as well as between the pyridine protons adjacent to the benzoyl group and the carbonyl carbon, thus confirming the connection between the two ring systems.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the types of bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. The spectrum would also feature absorptions for the C-O stretching of the methoxy group and the aromatic C=C and C-H stretching and bending vibrations. The presence of the C-I bond would result in a low-frequency absorption.

In the characterization of related benzoylpyridine compounds, the carbonyl stretch is a key diagnostic peak. For example, in a series of substituted benzoylpyridines, this peak was consistently observed around 1668 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound Please note that the following table is a predictive representation based on analogous structures, as specific experimental data for this exact compound is not publicly available in the searched literature.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1660 - 1680 |

| Aromatic C=C | Stretch | 1580 - 1610 |

| C-O (methoxy) | Stretch | 1250 - 1300 (asymmetric), 1020 - 1050 (symmetric) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

| C-I | Stretch | 500 - 600 |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy, a non-destructive technique that measures the inelastic scattering of monochromatic light, offers a unique "fingerprint" of a molecule's vibrational modes. nih.gov While specific experimental Raman data for this compound is not extensively detailed in the reviewed literature, the vibrational characteristics can be inferred from studies on related benzoylpyridine and substituted pyridine compounds. aps.orgresearchgate.net

The Raman spectrum is expected to show characteristic bands corresponding to the vibrations of the pyridine ring, the benzoyl group, and the substituents. Key vibrational modes would include:

Pyridine Ring Vibrations: In-plane and out-of-plane ring stretching and bending modes. The substitution pattern influences the exact frequencies of these vibrations. aps.org

Carbonyl (C=O) Stretch: A strong band characteristic of the ketone group linking the phenyl and pyridine rings.

C-I Stretch: A vibration at lower frequencies corresponding to the carbon-iodine bond.

Methoxy Group Vibrations: C-O stretching and CH3 rocking and stretching modes.

Computational studies, often using Density Functional Theory (DFT), are typically employed alongside experimental measurements to assign the observed Raman bands to specific molecular vibrations, providing a more complete structural characterization. researchgate.net The sensitivity of Raman spectroscopy also makes it a valuable tool for studying intermolecular interactions and conformational changes. nih.govcurrentseparations.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for obtaining precise mass measurements, which allows for the determination of a compound's elemental composition with high confidence. nih.govcsic.es For this compound (Chemical Formula: C13H10INO2), ESI-HRMS provides the exact mass of the protonated molecule [M+H]+.

The fragmentation of the parent ion in the mass spectrometer provides valuable structural information. While specific fragmentation data for this exact compound is not detailed in the provided search results, general fragmentation pathways for similar structures can be predicted. core.ac.uksapub.org Common fragmentation events for benzoylpyridines include cleavage at the carbonyl group and fragmentation of the pyridine or benzene (B151609) rings. nist.gov The presence of the iodine and methoxy substituents would lead to characteristic neutral losses and fragment ions, aiding in the structural confirmation. nih.govnih.gov

Table 1: Predicted ESI-HRMS Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C13H10INO2 |

| Exact Mass | 354.9756 |

| Molecular Weight | 355.13 |

| Predicted Ion | [M+H]+ |

| Predicted m/z | 355.9834 |

Note: This table is based on theoretical calculations and serves as a predictive guide for experimental analysis.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing definitive information about the molecule's three-dimensional structure and packing. nih.govunits.itmdpi.com

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline state. mdpi.comnih.gov This technique requires growing a suitable single crystal of the compound. The diffraction pattern produced when the crystal is exposed to an X-ray beam is used to solve the crystal structure, revealing detailed information such as bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding or halogen bonding. nih.govmdpi.com

While a specific CCDC (Cambridge Crystallographic Data Centre) entry for this compound was not identified in the search, analysis of similar structures reveals common packing motifs and intermolecular forces that stabilize the crystal lattice. creighton.educam.ac.uk For this compound, one would expect to analyze the dihedral angle between the pyridine and iodobenzoyl rings and potential intermolecular C-I···N or C-I···O halogen bonds, which are known to influence crystal packing. nih.govnih.gov

Table 2: Representative Crystallographic Data Parameters from SC-XRD

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Volume (V) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

| Calculated Density (ρ) | The density of the crystal calculated from the structure |

| Key Bond Lengths/Angles | e.g., C=O, C-I, C-O bond lengths |

| Torsion Angles | e.g., Dihedral angle between the aromatic rings |

Note: This table illustrates the type of data obtained from a single-crystal XRD experiment. Actual values require experimental determination.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. nihs.go.jp It is primarily used to identify the crystalline phase of a bulk sample and to assess its purity. units.itrsc.org The PXRD pattern is a fingerprint of a specific crystalline solid; each crystalline form of a compound (polymorph) will produce a unique diffraction pattern. nihs.go.jp

In the context of this compound, a PXRD analysis would be performed on a synthesized batch to confirm that the bulk material consists of a single crystalline phase. rsc.org The experimental pattern would be compared to a simulated pattern generated from single-crystal X-ray diffraction data (if available) or used for phase identification by matching it against a database. researchgate.net The sharpness and position of the diffraction peaks provide information about the crystallinity and unit cell dimensions of the sample. rsc.org

Advanced X-ray Spectroscopic Methods

Beyond standard diffraction, advanced X-ray spectroscopic methods can provide further insights into the electronic structure and local atomic environment of this compound. Techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can be employed. rsc.orgmdpi.com

XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is element-specific. By tuning the X-ray energy to an absorption edge of iodine, for instance, one could probe the local coordination environment and oxidation state of the iodine atom. XPS provides information on the elemental composition and chemical states of the atoms on the surface of the material. While no specific studies using these advanced methods on this compound were found, their application would be valuable for a deeper understanding of its chemical and physical properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net In the context of this compound, XPS would provide a detailed analysis of the core-level electrons of each constituent element: carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and iodine (I).

Expected Research Findings:

An XPS analysis of this compound would yield distinct peaks corresponding to the C 1s, N 1s, O 1s, and I 3d core levels. High-resolution scans of these peaks would reveal chemical shifts that are indicative of the different bonding environments of each atom.

Carbon (C 1s): The C 1s spectrum would be complex, with multiple components corresponding to the different types of carbon atoms in the molecule. These would include carbons in the pyridine ring, the benzoyl group, the methoxy group, and the carbon of the carbonyl group. The carbonyl carbon would exhibit the largest binding energy shift due to its bonding to two electronegative oxygen atoms.

Nitrogen (N 1s): The N 1s peak would provide information about the electronic environment of the nitrogen atom within the pyridine ring. Its binding energy would be influenced by the electron-withdrawing nature of the benzoyl substituent.

Oxygen (O 1s): The O 1s spectrum would show two distinct peaks corresponding to the oxygen atom in the methoxy group and the oxygen atom in the carbonyl group, with the carbonyl oxygen appearing at a higher binding energy.

Iodine (I 3d): The I 3d spectrum would consist of a doublet (I 3d5/2 and I 3d3/2) and its binding energy would be characteristic of an iodine atom bonded to an aromatic ring.

Hypothetical XPS Data Table:

| Element | Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |

| C | 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-N (pyridine) | ||

| ~286.5 | C-O (methoxy) | ||

| ~288.0 | C=O (carbonyl) | ||

| N | 1s | ~400.0 | Pyridinic Nitrogen |

| O | 1s | ~532.5 | C-O-C (methoxy) |

| ~531.0 | C=O (carbonyl) | ||

| I | 3d5/2 | ~619.0 | C-I (aromatic) |

Note: These are predicted values and actual experimental values may vary.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the local coordination of an atom. stanford.edu The technique is highly sensitive to the chemical environment and geometry of the absorbing atom. kit.edunih.gov For this compound, NEXAFS spectra would be recorded at the C, N, and O K-edges.

Expected Research Findings:

C K-edge: The C K-edge NEXAFS spectrum would exhibit sharp peaks corresponding to transitions from the C 1s core level to unoccupied π* orbitals of the pyridine and benzene rings, as well as the carbonyl group. Broader features at higher energies would correspond to transitions to σ* orbitals. The orientation of these functional groups on a surface could be determined by angle-dependent NEXAFS measurements. researchgate.net

N K-edge: The N K-edge spectrum would be dominated by a strong π* resonance corresponding to the transition from the N 1s core level to the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. The energy and intensity of this peak would be sensitive to the substitution pattern on the ring. researchgate.net

O K-edge: The O K-edge spectrum would show distinct features for the methoxy and carbonyl oxygen atoms, reflecting their different chemical environments and contributions to the unoccupied molecular orbitals.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. xrayabsorption.orgescholarship.org EXAFS refers to the oscillatory structure on the high-energy side of an absorption edge and can be used to determine the distances, coordination number, and species of the atoms immediately surrounding a selected element. aps.orgdoi.org For this compound, EXAFS analysis at the Iodine L-edge would be particularly insightful.

Expected Research Findings:

An EXAFS analysis at the I L-edge would provide precise information about the local atomic environment of the iodine atom. By analyzing the oscillations in the absorption coefficient, it would be possible to determine:

The I-C bond distance between the iodine atom and the benzene ring.

The coordination number of iodine, which is expected to be one (bonded to a single carbon atom).

Information about the neighboring carbon atoms in the benzene ring.

This data would be invaluable for confirming the geometry around the iodine substituent and understanding its interaction with the rest of the molecule.

Small-Angle X-ray Scattering (SAXS) for Solution Structure

Expected Research Findings:

A SAXS experiment on solutions of this compound could reveal:

Monomeric State: In a dilute solution with a good solvent, the molecule is expected to be monomeric. The SAXS profile would correspond to the scattering from individual, randomly oriented molecules.

Aggregation: In certain solvents or at higher concentrations, the molecule might form aggregates or dimers due to intermolecular interactions. This would be evident from an increase in the scattered intensity at low angles and could be modeled to determine the size and shape of the aggregates.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital. For organic molecules with conjugated systems, these transitions are typically from a π bonding orbital to a π* antibonding orbital.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions within the conjugated system formed by the pyridine and benzoyl rings.

Expected Research Findings:

The molecule possesses two main chromophores: the substituted pyridine ring and the iodobenzoyl group. The conjugation between these two systems via the carbonyl bridge will significantly influence the electronic transitions.

π → π Transitions:* The spectrum will likely show one or more strong absorption bands in the UV region, corresponding to π → π* transitions. The extent of conjugation in the molecule delocalizes the π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comstackexchange.com This results in a bathochromic (red) shift of the absorption maximum compared to the individual, unconjugated chromophores.

n → π Transitions:* A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed. This transition is often less intense than the π → π* transitions.

Substituent Effects:

Methoxy Group (-OCH3): The electron-donating methoxy group on the pyridine ring will increase the electron density of the π system, leading to a further red shift of the absorption bands.

Iodo Group (-I): The iodine substituent on the benzoyl ring will also influence the spectrum. While halogens are generally deactivating, their effect on the UV-Vis spectrum can be complex, involving both inductive and resonance effects. The large size of the iodine atom may also induce steric effects that could alter the planarity of the molecule and thus the extent of conjugation.

Solvent Effects: The position and intensity of the absorption bands can be influenced by the polarity of the solvent. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. researchgate.net

Hypothetical UV-Vis Absorption Data:

| Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) for π → π* |

| Hexane | ~275 | ~340 | High |

| Ethanol | ~280 | ~335 | High |

| Acetonitrile | ~278 | ~338 | High |

Note: These are hypothetical values to illustrate expected trends.

Research Applications and Functional Roles of 2 3 Iodobenzoyl 6 Methoxypyridine in Organic Synthesis

Role as a Versatile Synthetic Building Block

The unique combination of a nucleophilic pyridine (B92270) core, a reactive ketone, and an iodine-activated aromatic ring makes 2-(3-Iodobenzoyl)-6-methoxypyridine a highly valuable and versatile building block in organic synthesis. Its structure is primed for sequential, regioselective modifications, enabling the construction of diverse and complex molecular scaffolds. nih.govpubcompare.ai The pyridine nucleus itself is a fundamental component in many functional materials and biologically active compounds. nih.govresearchgate.net

Precursor in Heterocyclic Compound Synthesis

The benzoyl ketone functionality of this compound is a key feature that allows it to serve as a precursor for the synthesis of various fused heterocyclic systems. mdpi.comrsc.org The carbonyl group can react with a wide range of binucleophiles to construct new five- or six-membered rings fused to the pyridine or benzoyl portion of the molecule. For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyridazine-containing structures, while reaction with hydroxylamine (B1172632) could lead to the formation of isoxazoles.

Moreover, the ketone can be a starting point for multi-component reactions, which are efficient processes that form several bonds in a single operation to create complex molecules. nih.gov The synthesis of fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, often involves the cyclization onto a keto-pyridine scaffold.

Table 1: Potential Heterocyclic Systems Derived from the Benzoyl Ketone Moiety

| Reactant | Resulting Heterocycle Class | Potential Reaction Type |

|---|---|---|

| Hydrazine (or substituted hydrazines) | Pyridazines / Phthalazines | Condensation / Cyclization |

| Hydroxylamine | Isoxazoles / Benzisoxazoles | Condensation / Cyclization |

| Amidines / Guanidines | Pyrimidines | Condensation / Cyclization |

| Malononitrile (B47326) / Cyanoacetamide | Fused Pyridines / Pyridones | Knoevenagel Condensation / Cyclization |

Intermediate in Complex Organic Molecule Construction

The most significant feature for its role as an intermediate in complex molecule construction is the iodine atom on the benzoyl ring. Aryl iodides are premier substrates for a vast array of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. researchgate.netnih.gov Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to attach a wide variety of substituents at the 3-position of the benzoyl group. youtube.comyoutube.comnih.gov This modular approach is fundamental in the assembly of complex natural products and pharmaceuticals, where building a molecule piece-by-piece is required.

Table 2: Key Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Aryl-Aryl, Aryl-Alkenyl | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand |

| Heck Coupling | Alkene | Aryl-Alkenyl | Pd(OAc)₂, PdCl₂ |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | Pd/Cu co-catalysis |

| Buchwald-Hartwig Amination | Amine (or Amide) | Aryl-Nitrogen | Pd catalyst with a specialized phosphine (B1218219) ligand |

| Stille Coupling | Organotin Reagent | Aryl-Aryl, Aryl-Alkenyl | Pd(PPh₃)₄ |

Applications in the Synthesis of Biologically Relevant Compounds

Pyridine and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry and agrochemistry, valued for their ability to engage in hydrogen bonding and improve physicochemical properties like solubility. nih.govnih.gov

As a Synthon for Pharmaceutical Development (excluding efficacy, dosage, clinical data)

The this compound scaffold is a prime candidate for use as a synthon in drug discovery. The methoxypyridine core is a known bioisostere for other aromatic systems and is present in numerous approved drugs. researchgate.netnih.gov For example, methoxypyridine motifs have been incorporated into novel gamma-secretase modulators for potential therapeutic applications. nih.gov The synthetic utility of the iodo group allows for the creation of large libraries of related compounds through parallel synthesis. By varying the group attached via cross-coupling, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound to optimize its binding affinity and pharmacokinetic properties. nih.gov For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potential PI3K/mTOR dual inhibitors, highlighting the importance of this scaffold in generating new kinase inhibitors. nih.gov

Contribution to Agrochemical Research (excluding efficacy, dosage, clinical data)

The pyridine ring is a crucial component in a large number of commercial pesticides, including herbicides, fungicides, and insecticides. researchgate.netnih.govresearchgate.net The development of novel agrochemicals often relies on the derivatization of key heterocyclic intermediates. nih.gov this compound could serve as a key building block for new agrochemical candidates. The core structure can be modified using the synthetic handles described above to fine-tune the biological activity against specific agricultural pests or weeds. For example, various substituted pyridines have been synthesized and found to possess herbicidal activities. colab.ws The ability to rapidly generate analogs from an intermediate like this compound is highly valuable for screening programs aimed at discovering new and effective crop protection agents. nih.govresearchgate.net

Advanced Reagent and Catalysis Applications

Beyond its role as a structural building block, compounds containing hypervalent iodine have found applications as advanced reagents in organic synthesis. researchgate.netacs.orgnih.gov While the iodine in this compound is in the standard +1 oxidation state, it can be a precursor to hypervalent iodine reagents. These reagents are known for their unique oxidizing properties and are used in a variety of transformations, often under environmentally friendly conditions. researchgate.netnih.gov For instance, iodonium (B1229267) salts, which can be derived from aryl iodides, are used as photoinitiators and as precursors for radiotracers. researchgate.net

Furthermore, iodinated compounds can participate in halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic center. This property can be exploited in crystal engineering and in the design of organocatalysts. While less common, the molecule could also potentially serve as a bifunctional ligand in transition metal catalysis, with the pyridine nitrogen and the benzoyl oxygen coordinating to a metal center, although its primary utility remains in its capacity as a modifiable synthetic platform. mdpi.com

Potential in Oxidative Transformations

The iodoarene functionality within This compound is a key feature that suggests its potential as a precursor in oxidative transformations. Iodoarenes can be oxidized to hypervalent iodine reagents, which are highly valuable metal-free oxidants in organic synthesis. nih.govresearchgate.net These reagents, such as λ³- and λ⁵-iodanes, are known to mediate a wide array of oxidative reactions. nih.gov

Hypervalent iodine compounds derived from iodoarenes like This compound could potentially be synthesized through oxidative processes, for instance, by reaction with agents like peracetic acid or through oxidative chlorination. nih.govresearchgate.net The resulting hypervalent iodine species would be powerful electrophiles and excellent leaving groups, making them suitable for various synthetic applications. For example, they could be employed in the oxidation of alcohols, phenols, and amines, or in more complex transformations like oxidative dearomatization of pyridines. nih.gov The reactivity of these in-situ generated or isolated hypervalent iodine reagents is often comparable to that of many transition metals, offering a more environmentally benign alternative. researchgate.net

Table 1: Potential Oxidative Transformations Involving this compound

| Transformation Type | Reagent/Conditions | Potential Product |

| Oxidation to Hypervalent Iodine(III) | m-CPBA, CH₂Cl₂ | 2-(3-(diacetoxyiodo)benzoyl)-6-methoxypyridine |

| Oxidation of Alcohols | In-situ generated hypervalent iodine | Aldehydes or Ketones |

| Oxidative Coupling Reactions | With suitable nucleophiles | Biaryl or ether linkages |

It is important to note that while the general reactivity of iodoarenes in oxidative transformations is well-established, specific studies on This compound in this context are not extensively documented. However, based on the known chemistry of analogous compounds, its potential in this area is significant.

Involvement in Metal-Catalyzed Processes (e.g., Dehalogenative Metalation)

The carbon-iodine bond in This compound is a prime site for metal-catalyzed reactions, particularly those involving dehalogenative metalation. This process typically involves the reaction of the iodoarene with an organometallic reagent, such as an organolithium or Grignard reagent, leading to a metal-halogen exchange. This exchange generates a new organometallic species, in this case, a lithiated or magnesiated pyridine derivative, which can then react with various electrophiles. researchgate.net

Directed metalation is another relevant process, where a functional group on the aromatic ring directs the metalation to a specific position. researchgate.net In the case of This compound , the methoxy (B1213986) group and the carbonyl group could potentially direct lithiation to adjacent positions on the pyridine or benzene (B151609) rings. researchgate.netnih.gov

Table 2: Potential Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst/Reagent | Potential Outcome |

| Suzuki Coupling | Pd catalyst, boronic acid | Formation of a biaryl compound |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Introduction of an alkynyl group |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Formation of an N-aryl bond |

| Dehalogenative Metalation | n-BuLi or i-PrMgCl | Formation of an aryllithium or arylmagnesium species |

These metal-catalyzed transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures. The ability of This compound to participate in such reactions makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Exploitation in Supramolecular Chemistry and Materials Science

The structural features of This compound also lend themselves to applications in the fields of supramolecular chemistry and materials science. The presence of a pyridine nitrogen atom, a carbonyl group, and a methoxy group provides multiple sites for non-covalent interactions, such as hydrogen bonding and coordination with metal ions. The iodo substituent can also participate in halogen bonding, a highly directional and specific non-covalent interaction. nih.gov

Design of Supramolecular Architectures

The ability to form predictable and robust intermolecular interactions is the cornerstone of designing supramolecular architectures. This compound can act as a versatile building block, or tecton, for the construction of larger, well-defined assemblies. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, while the potential for halogen bonding through the iodine atom provides an additional tool for directing the assembly of molecules in the solid state. nih.gov The combination of these interactions can lead to the formation of one-, two-, or three-dimensional networks with specific topologies and properties.

Molecular Recognition Studies

Molecular recognition, the specific binding of a guest molecule to a host molecule, is a fundamental concept in supramolecular chemistry. The diverse functional groups on This compound make it an interesting candidate for studies in molecular recognition. The pyridine unit can be protonated or coordinated to a metal, creating a binding site for anions. The carbonyl and methoxy groups can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. The iodine atom, through halogen bonding, can interact with Lewis bases. This multiplicity of potential interaction sites could allow for the selective recognition of various guest molecules.

Development of Advanced Materials (e.g., Molecular Magnetic Materials)

Pyridine-containing ligands are widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs), some of which exhibit interesting magnetic properties. chim.it The nitrogen atom of the pyridine ring in This compound can coordinate to paramagnetic metal ions. By carefully selecting the metal ions and controlling the reaction conditions, it may be possible to synthesize coordination complexes or polymers where the magnetic moments of the metal centers are coupled, leading to molecular magnetic materials. The bulky iodobenzoyl group could play a role in controlling the dimensionality and the magnetic pathways within the resulting material. While the direct use of This compound in this specific application is not yet reported, the general strategy of using functionalized pyridine ligands for the construction of magnetic materials is well-established.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Iodobenzoyl)-6-methoxypyridine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the iodobenzoyl group onto the pyridine ring. For example:

- Step 1 : React 6-methoxypyridine with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Step 2 : Optimize yield by controlling solvent polarity (e.g., dichloromethane for low-temperature reactions) and stoichiometry of reagents. Monitor progress via thin-layer chromatography (TLC) or HPLC .

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- X-ray crystallography for bond-length/angle analysis (e.g., C-I bond stability) .

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C6, iodobenzoyl at C2) .

- FT-IR for carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ expected at m/z 355.98) .

Advanced Research Questions

Q. How do electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The 3-iodo group acts as a directing group in Suzuki-Miyaura couplings , enabling regioselective aryl-aryl bond formation. For example:

- Use Pd(PPh₃)₄ as a catalyst with boronic acids in THF/water at 80°C .

- Key Data : Coupling efficiency drops if competing dehalogenation occurs (monitor via ¹H NMR for biphenyl byproducts) .

- Computational Support : Density functional theory (DFT) models predict electron-withdrawing effects of iodine enhance electrophilicity at the carbonyl group, affecting nucleophilic attack sites .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

- Experimental Design :

- Protecting Groups : Temporarily block the methoxy group using tert-butyldimethylsilyl (TBS) ethers before halogenation .

- Regioselective Substitution : Use directing groups (e.g., -OMe at C6) to favor electrophilic attack at C3 or C5 positions .

- Case Study : Chlorination of this compound with NCS (N-chlorosuccinimide) in AcOH yields 3-chloro derivatives (65% yield) without disrupting the iodine substituent .

Q. How can structure-activity relationship (SAR) studies guide biomedical applications?

- Methodology :

- In Vitro Assays : Test inhibition of kinase targets (e.g., JAK2) using purified enzymes and ATP-competitive assays .

- Molecular Docking : Model interactions between the iodobenzoyl group and hydrophobic enzyme pockets (e.g., PDB: 2B7A) .

- Data Interpretation :

- Table 1 : IC₅₀ values for derivatives with varying substituents:

| Substituent at C3 | IC₅₀ (nM) |

|---|---|

| Iodo | 12.3 |

| Chloro | 45.7 |

| Methoxy | >1000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。